Frentizole

Description

Structure

3D Structure

Properties

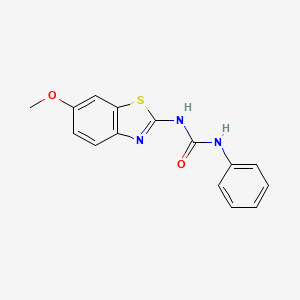

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBWYQRKOUBPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046279 | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14730484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26130-02-9 | |

| Record name | Frentizole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frentizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRENTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Frentizole: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is a benzothiazole urea derivative that has demonstrated a complex and multifaceted mechanism of action, primarily characterized by its immunomodulatory and, more recently discovered, anti-proliferative properties. Initially investigated for its immunosuppressive effects in the context of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, emerging research has unveiled novel cellular targets, suggesting its potential repositioning for oncology applications. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through at least three distinct mechanisms:

-

Inhibition of Lymphocyte Proliferation: this compound demonstrates a significant inhibitory effect on the proliferation of lymphocytes, a key driver of autoimmune responses.

-

Disruption of Tubulin Polymerization: Recent studies have identified this compound as a tubulin-binding agent, leading to cell cycle arrest and apoptosis, highlighting its potential as an anti-mitotic and anti-cancer agent.

-

Inhibition of the Aβ-ABAD Interaction: this compound has been shown to interfere with the interaction between amyloid-beta (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD), a pathway implicated in the pathogenesis of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's mechanism of action.

| Activity | Assay | Target | Effect | Value | Reference |

| Immunosuppression | Mitogen-Induced Blastogenesis | Lymphocytes | Inhibition of Proliferation | See Table 2 | [1] |

| Anti-proliferative | Cell Viability Assay | HeLa, U87MG, A172 cells | G2/M Phase Arrest | Not specified | [2][3] |

| Neuroprotection | ELISA-based screening assay | Aβ-ABAD Interaction | Inhibition | IC50: 200 µM |

Table 1: Overview of this compound's Bioactivities

| Mitogen | This compound Concentration | Effect | Reference |

| Concanavalin A (Con A) | 500 ng/mL | Marked inhibition of thymidine incorporation | [1] |

| Con A, PWM, PHA | 125 ng/mL | Significant inhibition of response to all three mitogens | [1] |

| Phytohemagglutinin (PHA) | 500 ng/mL | Inhibition of thymidine incorporation | [1] |

| Pokeweed Mitogen (PWM) | 500 ng/mL | Inhibition of thymidine incorporation | [1] |

| Various Phytomitogens | 62.5 ng/mL | Maximal inhibition of uridine incorporation | [1] |

Table 2: Dose-Dependent Inhibition of Mitogen-Induced Lymphocyte Proliferation by this compound

Signaling Pathways and Experimental Workflows

This compound's Impact on Lymphocyte Activation

This compound interferes with the signaling cascade initiated by mitogens, leading to the suppression of lymphocyte proliferation. This is a critical component of its immunosuppressive activity.

Caption: this compound's inhibition of the lymphocyte activation pathway.

Anti-mitotic Mechanism of this compound via Tubulin Inhibition

This compound's ability to bind to tubulin disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.

Caption: this compound's disruption of the cell cycle via tubulin inhibition.

Experimental Workflow: Mitogen-Induced Blastogenesis Assay

This workflow outlines the key steps in assessing the inhibitory effect of this compound on lymphocyte proliferation.

Caption: Workflow for assessing this compound's effect on lymphocyte proliferation.

Experimental Protocols

Mitogen-Induced Lymphocyte Proliferation Assay

Objective: To quantify the inhibitory effect of this compound on T-lymphocyte proliferation induced by mitogens.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Whole blood is collected from healthy donors in heparinized tubes.

-

PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

-

Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

-

Cell Culture and Treatment:

-

PBMCs are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

-

Cells are treated with a range of this compound concentrations (e.g., 10 ng/mL to 1000 ng/mL).

-

A mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL, is added to stimulate proliferation.

-

Control wells include cells with mitogen only (positive control) and cells alone (negative control).

-

-

Proliferation Assay:

-

Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

For the final 18 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.

-

Cells are harvested onto glass fiber filters using a cell harvester.

-

The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The results are expressed as counts per minute (CPM).

-

The percentage of inhibition is calculated using the formula: [1 - (CPM of treated cells / CPM of untreated cells)] x 100.

-

An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be determined from the dose-response curve.

-

Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the in vitro polymerization of tubulin.

Methodology:

-

Reagents and Preparation:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP is added to a final concentration of 1 mM.

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

-

-

Assay Procedure:

-

The reaction is performed in a 96-well plate.

-

Tubulin solution is mixed with different concentrations of this compound or a control vehicle.

-

The plate is placed in a spectrophotometer pre-warmed to 37°C.

-

The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

-

Positive controls (e.g., paclitaxel for polymerization promotion) and negative controls (e.g., nocodazole for polymerization inhibition) should be included.

-

Aβ-ABAD Interaction Assay (ELISA-based)

Objective: To measure the inhibitory effect of this compound on the binding of amyloid-beta (Aβ) to amyloid-binding alcohol dehydrogenase (ABAD).

Methodology:

-

Plate Coating:

-

96-well ELISA plates are coated with recombinant human ABAD overnight at 4°C.

-

Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

-

-

Binding Reaction:

-

Biotinylated Aβ peptide is pre-incubated with various concentrations of this compound for 30 minutes at room temperature.

-

The Aβ-Frentizole mixture is then added to the ABAD-coated wells and incubated for 2 hours at room temperature.

-

-

Detection:

-

Plates are washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.

-

After another wash step, a TMB substrate solution is added, and the reaction is allowed to develop in the dark.

-

The reaction is stopped with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

The absorbance is read at 450 nm using a microplate reader.

-

The percentage of inhibition is calculated based on the reduction in signal in the presence of this compound compared to the control (Aβ and ABAD without this compound).

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

This compound's mechanism of action is complex, involving distinct molecular targets that contribute to its immunosuppressive, anti-proliferative, and potentially neuroprotective effects. Its ability to inhibit lymphocyte proliferation provides a clear rationale for its investigation in autoimmune disorders. The more recent discovery of its tubulin-destabilizing activity opens up new avenues for its development as an anti-cancer therapeutic. Furthermore, its role as an inhibitor of the Aβ-ABAD interaction warrants further exploration in the context of neurodegenerative diseases. This technical guide provides a foundational understanding of this compound's activities, offering valuable insights for researchers and drug development professionals seeking to further elucidate its therapeutic potential.

References

Frentizole as a Tubulin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a compound originally developed for its immunosuppressive properties, has emerged as a promising agent in oncology by targeting a fundamental component of the cell cytoskeleton: tubulin. This technical guide provides an in-depth overview of this compound's mechanism of action as a tubulin inhibitor. It details its effects on microtubule dynamics, cell cycle progression, and cancer cell proliferation. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental validation through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This compound is a benzothiazole derivative that has been identified as a microtubule-destabilizing agent. It exerts its anticancer effects by inhibiting tubulin polymerization, a mechanism of action that places it in the category of compounds that bind to the colchicine site on β-tubulin. This guide will explore the technical details of this compound's function as a tubulin inhibitor.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor, leading to the disruption of the microtubule network within cells. Docking studies have suggested that this compound binds to the colchicine binding site at the interface of the α- and β-tubulin subunits. This binding prevents the polymerization of tubulin dimers into microtubules. The consequences of this inhibition are significant and multifaceted:

-

Disruption of Microtubule Dynamics: By inhibiting polymerization, this compound leads to a net depolymerization of microtubules, resulting in the collapse of the microtubule cytoskeleton.

-

Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, causes cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action as a tubulin inhibitor.

Caption: Proposed signaling pathway of this compound as a tubulin inhibitor.

Quantitative Data

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | Low µM range | |

| U87MG | Glioblastoma | 7.33 |

Note: A specific binding affinity (Ki or Kd) for this compound to tubulin has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a tubulin inhibitor.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate at 37°C for 30 minutes.

-

Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Immunofluorescence Microscopy of Microtubules

This method is used to visualize the effects of this compound on the microtubule network in cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Coverslips

-

This compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a petri dish.

-

Treat cells with this compound or vehicle control for the desired time.

-

Fix the cells with 4% PFA in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow to validate this compound as a tubulin inhibitor.

Caption: Experimental workflow for validating this compound as a tubulin inhibitor.

Conclusion

This compound represents a compelling example of drug repurposing, demonstrating significant potential as an anticancer agent through its activity as a tubulin polymerization inhibitor. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells positions it as a valuable candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound and its analogs in oncology. Future work should focus on determining its precise binding kinetics to tubulin and exploring its efficacy in in vivo cancer models.

Frentizole: A Technical Guide to its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole is a benzothiazole derivative with demonstrated immunosuppressive and immunomodulatory properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on lymphocyte proliferation and function, and its potential therapeutic applications in autoimmune diseases. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound, chemically known as 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea, is an orally active compound that has been investigated for its ability to modulate immune responses. Initially explored for its potential in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, this compound has been shown to exert its effects through multiple mechanisms, including the inhibition of lymphocyte proliferation and interference with key intracellular signaling pathways. This guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's immunosuppressive profile.

Mechanism of Action

This compound's immunosuppressive effects are attributed to its multifaceted mechanism of action, primarily involving the disruption of critical cellular processes in lymphocytes.

Inhibition of Tubulin Polymerization

Recent studies have identified this compound as an inhibitor of microtubule formation. By binding to tubulin, this compound disrupts the polymerization process, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This antimitotic activity is a key contributor to its antiproliferative effects on rapidly dividing cells, including activated lymphocytes.

Modulation of the mTOR Signaling Pathway

This compound and its derivatives have been shown to interact with the mechanistic target of rapamycin (mTOR) signaling pathway. Computational docking studies suggest that this compound can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR, potentially inhibiting its kinase activity in a manner analogous to rapamycin. The mTOR pathway is a central regulator of lymphocyte proliferation, differentiation, and survival, and its inhibition by this compound likely contributes significantly to the drug's immunosuppressive capacity.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various in vitro and in vivo studies.

| Assay | Cell Type | Mitogen/Stimulant | This compound Concentration | Effect | Reference |

| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Concanavalin A (Con A) | 500 ng/mL | Marked inhibition of DNA synthesis.[1] | [1] |

| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Phytohaemagglutinin (PHA) | 125 ng/mL | Significant inhibition of DNA synthesis.[1] | [1] |

| Lymphocyte Proliferation (Thymidine Incorporation) | Human Peripheral Blood Lymphocytes | Pokeweed Mitogen (PWM) | 125 ng/mL | Significant inhibition of DNA synthesis.[1] | [1] |

| Lymphocyte Proliferation (Uridine Incorporation) | Human Peripheral Blood Lymphocytes | Not Specified | 62.5 ng/mL | Maximal inhibition of RNA synthesis.[1] | [1] |

| In Vivo Model | Animal | Disease Model | This compound Dosage | Effect | Reference |

| Autoimmune Disease | Female NZB/NZW mice | Systemic Lupus Erythematosus | 80-84 mg/kg/day (high-dose) | Suppressed anti-DNA antibody levels and significantly prolonged lifespan when initiated at a young age.[2] | [2] |

| Autoimmune Disease | Female NZB/NZW mice | Systemic Lupus Erythematosus | 8 mg/kg/day (low-dose) | No significant therapeutic benefit.[2] | [2] |

Effects on Lymphocyte Subpopulations

This compound exhibits differential effects on lymphocyte subpopulations. In vitro studies have shown that this compound is more effective at suppressing human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) compared to Phytohaemagglutinin (PHA), specific antigens, or alloantigens.[3] This suggests a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[3] In contrast, methylprednisolone appears to have a greater impact on the helper/inducer T cell subset.[3]

Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing the antiproliferative effects of this compound on lymphocytes.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohaemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[³H]-Thymidine (1 µCi/well)

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Liquid scintillation counter

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of medium containing the desired mitogen (e.g., PHA at 5 µg/mL).

-

Add 50 µL of medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

[³H]-Thymidine Labeling: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation compared to the vehicle control.

-

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear-bottom plates

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On ice, prepare the tubulin solution in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

-

-

Assay:

-

Add the tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add this compound or vehicle control to the respective wells.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time.

-

The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of this compound-treated samples to the vehicle control.

-

Signaling Pathways

The immunosuppressive effects of this compound can be visualized through its impact on key signaling pathways within T lymphocytes.

T-Cell Receptor Signaling and this compound's Putative Intervention Points

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and effector function. This compound is thought to interfere with this process at multiple levels.

Conclusion

This compound demonstrates significant immunosuppressive properties through its dual action on tubulin polymerization and the mTOR signaling pathway. These mechanisms lead to the inhibition of lymphocyte proliferation and a preferential effect on cytotoxic/suppressor T-cell populations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in autoimmune and inflammatory diseases. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. Effect of this compound on mitogen-induced blastogenesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The immunomodulatory action of this compound, a novel immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Frentizole and the Aβ-ABAD Interaction: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the interaction between Frentizole and its derivatives with the Amyloid-beta (Aβ) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) complex, a key therapeutic target in Alzheimer's disease. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Aβ-ABAD Axis in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. While the precise mechanisms of Aβ-induced neurotoxicity are multifaceted, a critical intracellular pathway involves the interaction of Aβ with the mitochondrial enzyme, Amyloid-beta Binding Alcohol Dehydrogenase (ABAD).

ABAD is a member of the short-chain dehydrogenase/reductase (SDR) family and is primarily located in the mitochondrial matrix. Under normal physiological conditions, ABAD plays a role in cellular metabolism. However, in the context of AD, the binding of Aβ to ABAD triggers a cascade of detrimental events, including:

-

Mitochondrial Dysfunction: The Aβ-ABAD complex impairs mitochondrial function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).

-

Oxidative Stress: The surge in ROS contributes to significant oxidative stress within the neuron, damaging cellular components.

-

Apoptosis: Ultimately, the sustained mitochondrial dysfunction and oxidative stress activate apoptotic pathways, leading to neuronal cell death.

The disruption of the Aβ-ABAD interaction has therefore emerged as a promising therapeutic strategy to mitigate Aβ-induced neurotoxicity.

This compound and its Derivatives as Aβ-ABAD Interaction Inhibitors

This compound, a benzothiazole derivative, has been identified as an inhibitor of the Aβ-ABAD interaction. While this compound itself demonstrates weak inhibitory activity, its derivatives have shown significantly greater potency.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its more potent derivatives, K-690 and K-691.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Aβ-ABAD Interaction | Enzymatic Inhibition | Weak inhibitor | [1] |

| K-690 | ABAD Function | Enzymatic Inhibition | 1.97 ± 1.08 | [2] |

| K-691 | ABAD Function | Enzymatic Inhibition | 1.85 ± 1.13 | [2] |

Table 1: In Vitro Inhibitory Activity

| Compound | Parameter | Species | Value | Reference |

| Derivative 4 | Acute Toxicity (LD50 - male) | Mice | 559 mg/kg | [3] |

| Derivative 4 | Acute Toxicity (LD50 - female) | Mice | 575 mg/kg | [3] |

| Derivative 4 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |

| Derivative 8 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |

| Derivative 9 | Blood-Brain Barrier Permeability | Mice | Capable of crossing the BBB | [3] |

Table 2: Preclinical Data for this compound Derivatives

Signaling Pathway and Experimental Workflows

Aβ-ABAD Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the interaction of Aβ and ABAD within the mitochondria, leading to neuronal cell death.

Caption: Aβ-ABAD signaling cascade in Alzheimer's disease.

Experimental Workflow: Screening for Aβ-ABAD Interaction Inhibitors

This diagram outlines a typical experimental workflow for identifying and validating inhibitors of the Aβ-ABAD interaction, such as this compound and its derivatives.

Caption: Workflow for Aβ-ABAD inhibitor discovery and development.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound-Aβ-ABAD interaction.

ELISA-Based Screening for Inhibitors of Aβ-ABAD Interaction

This protocol is adapted from methods used to screen for small molecule inhibitors of protein-protein interactions.[4]

Objective: To identify compounds that inhibit the binding of Aβ to ABAD in a high-throughput format.

Materials:

-

High-binding 96-well microplates

-

Recombinant human ABAD protein

-

Biotinylated Aβ peptide (e.g., Aβ42)

-

Test compounds (e.g., this compound and derivatives) dissolved in DMSO

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

Assay buffer (e.g., PBS)

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human ABAD (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Add test compounds at various concentrations to the wells, followed by the addition of biotinylated Aβ peptide (e.g., at its Kd concentration for ABAD). Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer to remove unbound Aβ and compounds.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage inhibition of Aβ-ABAD binding for each compound concentration and determine the IC50 value.

ABAD Enzymatic Activity Assay

This protocol is based on the measurement of NADH oxidation.[4]

Objective: To determine the effect of this compound derivatives on the enzymatic activity of ABAD.

Materials:

-

Recombinant human ABAD protein

-

S-acetoacetyl-CoA (SAAC)

-

NADH

-

Test compounds (e.g., K-690, K-691)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

UV-transparent 96-well plates or cuvettes

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, NADH (final concentration ~150 µM), and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant human ABAD protein (final concentration ~10 µg/mL) to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, SAAC (final concentration ~200 µM).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

-

Analysis: Calculate the initial reaction velocity (V₀) for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Cell-Based Assay for Aβ-induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound derivatives against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Aβ42 peptide, pre-aggregated to form oligomers

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Aβ Treatment: Add pre-aggregated Aβ42 oligomers (final concentration e.g., 5-10 µM) to the wells. Include control wells with vehicle (DMSO) and Aβ42 alone.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cytotoxicity Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Cytotoxicity Assessment (LDH Assay):

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

Analysis: Calculate the percentage of cell viability (MTT assay) or cytotoxicity (LDH assay) for each treatment group relative to the control.

Clinical Status

To date, there is no publicly available information on clinical trials specifically investigating this compound or its derivatives for the treatment of Alzheimer's disease. The current research appears to be in the preclinical stage of development. The broader landscape of Alzheimer's disease clinical trials is extensive, with many ongoing studies targeting various aspects of the disease pathology.[5][6]

Conclusion

The interaction between Aβ and ABAD represents a significant pathway contributing to mitochondrial dysfunction and neuronal death in Alzheimer's disease. This compound and its derivatives have been identified as promising inhibitors of this interaction. The quantitative data, while still emerging, suggests that derivatives like K-690 and K-691 have potent in vitro activity. Further preclinical studies are necessary to fully elucidate their therapeutic potential, and to progress these or similar compounds towards clinical evaluation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this important therapeutic target.

References

- 1. Identification of small-molecule inhibitors of the Abeta-ABAD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]

Frentizole's Dual Role: A Technical Guide to its mTOR Inhibition and Senomorphic Properties

For Immediate Release

This technical guide provides an in-depth analysis of the emerging role of Frentizole, an immunosuppressive agent, as a modulator of cellular senescence through the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the fields of aging, cellular senescence, and mTOR-targeted therapies.

Executive Summary

This compound, a compound initially developed for its immunosuppressive properties, has recently been identified as a potential senomorphic agent. Emerging research indicates that this compound and its derivatives can allosterically inhibit mTOR, a key regulator of cell growth and metabolism, in a manner similar to rapamycin. This inhibition of the mTORC1 complex leads to a reduction in the phosphorylation of its downstream target, p70 S6 kinase (S6K), a critical step in protein synthesis and cell growth. Furthermore, this compound has demonstrated senomorphic effects by modulating the Senescence-Associated Secretory Phenotype (SASP), particularly by downregulating the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1. These findings position this compound as a promising candidate for further investigation in the context of age-related diseases and other conditions characterized by cellular senescence.

This compound: Chemical and Physical Properties

This compound is a benzothiazole derivative with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | [1] |

| Molecular Formula | C₁₅H₁₃N₃O₂S | [1][2][3] |

| Molecular Weight | 299.35 g/mol | [1][3] |

| CAS Number | 26130-02-9 | [1][2] |

| Solubility | Insoluble in water (<0.2 µg/mL) | [1][2] |

| pKa | 7.02 ± 0.70 (Predicted) | [2] |

Mechanism of Action: mTOR Inhibition

In silico and in vitro studies have elucidated this compound's mechanism of action as an inhibitor of the mTOR signaling pathway.[4]

Allosteric Inhibition of mTORC1

Computational docking studies suggest that this compound and its derivatives can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][5] This binding is allosteric and mimics the inhibitory action of rapamycin. By binding to the FRB domain, this compound prevents the association of raptor with mTOR, a necessary step for the activation of the mTORC1 complex.[4][6]

Downregulation of p70 S6 Kinase Phosphorylation

The functional consequence of this compound's interaction with mTORC1 is the inhibition of its kinase activity. This is evidenced by a decrease in the phosphorylation of the downstream effector p70 S6 kinase (S6K) at the threonine 389 (Thr389) residue.[4] Dephosphorylation of S6K leads to a reduction in protein synthesis and a decrease in cell size and proliferation.[6]

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 3. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 4. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. This compound derivatives with mTOR inhibiting and senomorphic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Frentizole Structural Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, a benzothiazole derivative initially developed for its immunosuppressive properties, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and age-related conditions. Its structural backbone offers a unique starting point for the design of analogues and derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core structural analogues and derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Core Structural Classes and Synthetic Approaches

The structural versatility of the this compound scaffold has led to the development of several distinct classes of analogues. The primary modifications involve substitutions on the benzothiazole ring and variations of the urea or thiourea moiety.

This compound-Based Indolyl Thiourea Analogues

This class of compounds has been primarily investigated for its potential in treating Alzheimer's disease by targeting monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).[1]

Synthesis Protocol:

A general synthetic route to these analogues involves a multi-step process:

-

Synthesis of the Isothiocyanate Intermediate: The starting substituted aniline is reacted with thiophosgene in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield the corresponding isothiocyanate.

-

Coupling Reaction: The synthesized isothiocyanate is then coupled with an appropriate amino-indole derivative in a solvent like acetonitrile at room temperature to yield the final this compound-based indolyl thiourea analogue.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

2-Aminobenzothiazole (BZT) Analogues with Antitumor Activity

This compound and its analogues have demonstrated promising antitumor activity by inhibiting tubulin polymerization.[2] These derivatives often feature modifications on the benzothiazole core and the urea side chain.

Synthesis Protocol: [3]

-

Bromination of 2-Aminobenzothiazoles: Commercially available or synthesized 2-aminobenzothiazoles can be brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.

-

Urea Formation: The substituted 2-aminobenzothiazole is reacted with the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding urea derivative.

-

Amide and Carbamate Formation: Benzoyl derivatives can be prepared by reacting the 2-aminobenzothiazole with benzoyl chloride. Phenylacetamides are synthesized using 2-phenylacetyl chloride. Carbamates are formed by reaction with the corresponding chloroformates.[3]

-

Purification: Products are typically purified by column chromatography.

This compound Derivatives with mTOR Inhibiting Properties

Recent studies have explored this compound derivatives as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and aging.[4]

Synthesis Protocol:

While specific synthetic details for these mTOR-inhibiting derivatives are still emerging in the public domain, their synthesis likely follows similar principles of functionalizing the core benzothiazole-urea structure based on computational docking studies. This would involve the synthesis of diverse libraries of this compound-like compounds through combinatorial approaches, followed by screening for mTOR inhibitory activity.

Biological Activity and Quantitative Data

The biological activities of this compound analogues are diverse, reflecting the range of molecular targets they engage.

Monoamine Oxidase (MAO) Inhibition

Several this compound-based indolyl thiourea analogues have been identified as potent inhibitors of both MAO-A and MAO-B.[1][5]

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 19 | 6.34 | 0.30 | [1][5] |

Tubulin Polymerization Inhibition and Antiproliferative Activity

This compound and its analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and antitumor effects.[2][6]

| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |

| This compound (6e) | HeLa | < 10 | [2] |

| This compound (6e) | U87MG | 7.33 | [6] |

| Benzamide 3ea | HeLa | < 10 | [2] |

| Brominated ethyl urea 5b | HeLa | < 10 | [2] |

| Brominated ethyl urea 5d | HeLa | < 10 | [2] |

| Brominated ethyl urea 5f | HeLa | < 10 | [2] |

mTOR Inhibition

This compound derivatives have been identified as potential allosteric inhibitors of mTOR, binding to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][7] While specific IC50 values are not yet widely published, studies have demonstrated their ability to inhibit mTORC1-mediated phosphorylation of its substrate p70 S6 kinase (S6K).[4]

Key Signaling Pathways

mTOR Signaling Pathway

This compound derivatives have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The pathway is composed of two distinct complexes, mTORC1 and mTORC2.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. mdpi.com [mdpi.com]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

Frentizole: A Whitepaper on its Repurposing for Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Frentizole, an immunomodulatory agent, has emerged as a compelling candidate for drug repurposing in oncology. This document provides an in-depth technical analysis of the preclinical evidence supporting this compound's potential as an anti-cancer therapeutic. The core mechanism of action is identified as the inhibition of tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound and its Anti-Cancer Potential

This compound is a benzothiazole derivative originally developed for its immunosuppressive properties.[1] The strategy of repurposing existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to expanding the arsenal of cancer treatments.[2] Preclinical investigations have revealed that this compound exhibits significant antiproliferative activity against various cancer cell lines, with a particularly noteworthy efficacy against glioblastoma, a notoriously difficult-to-treat brain tumor.[1][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anti-cancer mechanism of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle in the G2/M phase, preventing cancer cell proliferation.[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-cancer effects.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Non-Tumorigenic Control | IC50 (µM) |

| HeLa | Cervical Carcinoma | Low µM range | HEK-293 | >10 µM |

| U87 MG | Glioblastoma | 7.33 | ||

| A172 | Glioblastoma | >10 µM |

Data sourced from a 72-hour MTT assay. The lower IC50 value in cancer cell lines compared to the non-tumorigenic cell line suggests a degree of selectivity for cancer cells.

Table 2: Cellular Effects of this compound on Cancer Cells

| Effect | Cell Line | Method | Result |

| Cell Cycle Arrest | HeLa | Flow Cytometry | Accumulation of cells in the G2/M phase.[1][2] |

| Apoptosis Induction | HeLa | Flow Cytometry (Annexin V/PI staining) | Increased percentage of apoptotic cells.[2] |

| Microtubule Disruption | HeLa | Immunofluorescence Confocal Microscopy | Severe disruption of the microtubule network.[1] |

Note: While the cited studies confirm these effects, specific quantitative data on the percentage of cells in G2/M phase or the percentage of apoptotic cells were not provided in the primary literature.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Assessing Anti-Cancer Activity

References

- 1. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Frentizole: An Examination of its Antiviral Potential and Immunomodulatory Role in Host Viral Response

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a benzothiazole urea derivative, is recognized for its immunomodulatory properties. This document provides a comprehensive technical overview of the historical studies investigating the antiviral potential of this compound. The primary focus of existing research has been on its role as an immunosuppressant and the consequential impact on host susceptibility to viral infections, rather than direct antiviral activity. This guide synthesizes the available in vivo data, details the experimental methodologies employed in these seminal studies, and visually represents the experimental workflows. Notably, there is a conspicuous absence of modern in vitro studies to characterize any direct antiviral mechanism of action, a gap that presents a clear opportunity for future research. The findings indicate that this compound, even at doses significantly higher than those required for immunosuppression, does not appear to increase the host's susceptibility to certain viral pathogens.

Introduction

This compound is a phenylurea-substituted benzothiazole that has been historically investigated for its immunosuppressive effects. Its development spurred research into its potential applications in autoimmune diseases. A critical aspect of evaluating any immunomodulatory agent is understanding its effect on the host's ability to combat infections, including those of viral origin. This whitepaper consolidates the key findings from early in vivo studies that explored the interplay between this compound administration and the host response to viral challenges.

In Vivo Studies on Host Resistance to Viral Infections

The most definitive research on this compound's effect on viral infections dates to a 1977 study which aimed to determine if its immunosuppressive properties would increase host susceptibility to various pathogens.

Summary of Findings

Quantitative Data from In Vivo Host Resistance Studies

The available literature provides qualitative outcomes rather than specific quantitative viral titer reductions or IC50 values. The primary metric was the survival and mortality of the host organism.

| Virus | Host | This compound Dosage | Outcome Compared to Control | Reference |

| Herpes Simplex Virus | Mice | Up to 50x immunosuppressive dose | No significant increase in mortality | [1][2] |

| Influenza A (Ann Arbor) | Mice | Up to 50x immunosuppressive dose | No significant increase in mortality | [1][2] |

Table 1: Summary of In Vivo Viral Challenge Studies with this compound.

Experimental Protocols

The methodologies detailed below are based on the 1977 study by Scheetz et al., which provides the most comprehensive experimental insight into this compound's effects on viral host resistance[1][2].

Animal Model and Drug Administration

-

Animal Model: Specific-pathogen-free male mice were used for the viral challenge studies.

-

Drug Formulation: this compound was administered subcutaneously.

-

Dosing Regimen: this compound was administered at doses up to 50 times the established immunosuppressive dose level. Azathioprine was used as a comparator immunosuppressive agent.

-

Treatment Duration: Animals received daily treatment for 10 consecutive days prior to viral inoculation.

Viral Challenge Protocols

-

Herpes Simplex Virus (HSV) Challenge:

-

Virus Strain: Not explicitly detailed in the abstract.

-

Inoculation Route: Intraperitoneal injection.

-

Challenge Dose: A predetermined lethal dose (e.g., LD50) was used to challenge the animals.

-

Endpoint: Mortality and survival time were monitored and compared between this compound-treated, azathioprine-treated, and control groups.

-

-

Influenza A Virus Challenge:

-

Virus Strain: Ann Arbor influenza virus.

-

Inoculation Route: Aerosol infection to mimic a natural route of respiratory infection.

-

Endpoint: Mortality rates were observed and recorded across the different treatment and control groups.

-

Visualizations: Workflows and Conceptual Diagrams

The following diagrams illustrate the experimental process and the conceptual framework derived from the available data.

Caption: Experimental workflow for in vivo viral challenge studies.

Caption: Conceptual model of this compound's observed effect.

Discussion and Future Directions

The existing body of research, while limited, suggests that this compound's immunomodulatory action does not broadly compromise host defenses against the viruses tested. The 1977 study by Scheetz et al. is pivotal, demonstrating that even high doses of this compound did not lead to increased mortality in mouse models of HSV and influenza A infection[1][2]. This distinguishes it from some other broad-spectrum immunosuppressants.

However, the lack of data from modern virological assays is a critical deficiency. To truly understand the antiviral potential of this compound, the following areas require investigation:

-

In Vitro Antiviral Assays: Standardized in vitro studies are necessary to determine if this compound has any direct inhibitory effect on viral replication. This would involve cell-based assays to calculate metrics such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) against a panel of viruses.

-

Mechanism of Action Studies: If any direct antiviral activity is observed, further studies would be required to elucidate the mechanism. This could involve time-of-addition assays, reverse transcriptase assays, protease inhibition assays, or other specific enzymatic or functional tests depending on the virus.

-

Broad-Spectrum Screening: The historical studies were limited to two viruses. A broader screening against other viral families, including both DNA and RNA viruses, would be beneficial.

-

Impact on Innate Immune Signaling: Modern molecular techniques could be used to investigate how this compound affects specific innate immune signaling pathways (e.g., interferon pathways) during a viral infection.

Conclusion

The current understanding of this compound's antiviral potential is based on decades-old in vivo studies that primarily assessed the impact of its immunosuppressive properties on host survival following a viral challenge. These studies concluded that this compound does not increase susceptibility to herpes simplex or influenza A viruses in mice. There is no publicly available, peer-reviewed data demonstrating direct in vitro antiviral activity or elucidating a specific antiviral mechanism of action. Therefore, while this compound may be considered "host-safe" from the perspective of the viral infections studied, it cannot be classified as an antiviral agent based on current evidence. The field is open for a modern re-evaluation of this compound and its analogs for any direct antiviral properties.

References

- 1. This compound, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Frentizole as a Scaffold for Multi-Target Ligands in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles of hyperphosphorylated tau protein, and significant neuroinflammation. The intricate nature of AD has led to a paradigm shift in drug discovery, moving from single-target agents to multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. In this context, the benzothiazole derivative, frentizole, has emerged as a promising scaffold for the development of novel MTDLs. While this compound itself has shown weak activity against targets relevant to AD, its structural framework has proven to be a valuable starting point for designing more potent derivatives and analogues. This technical guide provides an in-depth overview of the research into this compound and its derivatives for AD, focusing on their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.

The Rationale for a Multi-Target Approach

The failure of numerous single-target therapies in late-stage clinical trials for AD has underscored the need for a more holistic therapeutic strategy. The MTDL approach aims to address multiple facets of the disease, potentially leading to synergistic effects and improved clinical outcomes. Key targets for MTDLs in AD include enzymes involved in Aβ production and aggregation, tau pathology, oxidative stress, and neuroinflammation. Two such targets that have garnered significant interest are monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).

This compound and its Derivatives: Targeting ABAD and MAO

This compound has been identified as a weak inhibitor of the interaction between Aβ and ABAD, an enzyme implicated in mitochondrial dysfunction in AD.[1] This initial finding spurred further investigation into this compound-based structures to develop more potent inhibitors. Research has primarily focused on two avenues: the development of direct this compound derivatives and the synthesis of this compound-based hybrid molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives/analogues from preclinical studies.

| Compound | Target | IC50 Value (µM) | Reference |

| This compound | Aβ-ABAD Interaction | 200 | [1] |

| K-690 | ABAD | 1.97 ± 1.08 | [2] |

| K-691 | ABAD | 1.85 ± 1.13 | [2] |

Table 1: Inhibitory Activity of this compound and its Derivatives against ABAD

| Compound | Target | IC50 Value (µM) | Reference |

| Compound 19 | human MAO-A | 6.34 | [1][3] |

| (this compound-based indolyl thiourea analogue) | human MAO-B | 0.30 | [1][3] |

Table 2: Inhibitory Activity of a this compound-Based Analogue against MAO

Signaling Pathways and Experimental Workflows

Proposed Multi-Target Mechanism of this compound-Based Analogues

The dual inhibition of MAO and ABAD by this compound-based compounds represents a promising strategy to combat AD pathology. MAO-B inhibition can reduce oxidative stress and neuroinflammation, while ABAD inhibition may mitigate Aβ-induced mitochondrial dysfunction.

Caption: Proposed dual-target mechanism of this compound-based analogues in AD.

Experimental Workflow for Screening this compound Derivatives

The identification of potent this compound derivatives and analogues involves a systematic screening process, beginning with chemical synthesis followed by a series of in vitro enzymatic assays.

Caption: General experimental workflow for screening this compound derivatives.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound analogues against human MAO-A and MAO-B is typically determined using a fluorometric assay, such as the Amplex™ Red Monoamine Oxidase Assay Kit.[4][5]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine specifically for MAO-B) by MAO. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence is measured to determine the rate of the reaction.

Materials:

-

Amplex™ Red Monoamine Oxidase Assay Kit (containing Amplex™ Red reagent, HRP, MAO-A and MAO-B substrates, and specific inhibitors)

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compounds (this compound analogues)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the Amplex™ Red reagent, HRP, and substrates according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Enzyme Reaction:

-

To each well of the microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) in a suitable buffer.

-

Add the test compound or reference inhibitor at various concentrations.

-

Include control wells with enzyme and substrate only (positive control) and wells with substrate only (background control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the fluorescence versus time plot).

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caution: Some thiourea-containing compounds have been found to be potent inhibitors of horseradish peroxidase (HRP), which can interfere with the Amplex™ Red assay.[1][3] It is crucial to perform control experiments to rule out direct inhibition of HRP by the test compounds.

Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition Assay

The inhibitory effect of this compound derivatives on ABAD activity can be assessed by monitoring the NADH-dependent reduction of a substrate.

Principle: ABAD catalyzes the oxidation of various substrates using NAD⁺ as a cofactor, which is reduced to NADH. Conversely, the enzymatic activity can be measured by monitoring the decrease in absorbance of NADH as it is oxidized to NAD⁺ during the reduction of a substrate. The rate of this decrease is proportional to the enzyme's activity.

Materials:

-

Recombinant human ABAD enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Substrate (e.g., an appropriate alcohol or carbonyl compound)

-

Test compounds (this compound derivatives)

-

96-well UV-transparent microplate

-

UV-Vis microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of ABAD enzyme, NADH, and the substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds.

-

Enzyme Reaction:

-

To each well of the microplate, add the ABAD enzyme and the test compound at various concentrations.

-

Include control wells with enzyme and substrate only (positive control) and wells with substrate and NADH only (background control).

-

Add NADH to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).

-

-

Initiation of Reaction: Add the substrate to each well to start the reaction.

-

Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

Data Analysis:

-

Calculate the rate of reaction (the initial linear rate of decrease in absorbance at 340 nm).

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Calculate the IC50 value as described for the MAO assay.

-

Note on Inhibition Kinetics: The this compound derivatives K-690 and K-691 were reported to be non-competitive inhibitors of ABAD, suggesting they bind to a site other than the active site for the cofactor.[2]

Conclusion and Future Directions

The research into this compound and its derivatives highlights a promising strategy in the development of multi-target-directed ligands for Alzheimer's disease. The ability of these compounds to inhibit both MAO and ABAD addresses two distinct but interconnected pathological pathways in AD: oxidative stress and mitochondrial dysfunction. The quantitative data, while still in the preclinical stage, demonstrates a significant improvement in potency for the derivatives and analogues compared to the parent this compound molecule.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the lead compounds in cell-based and animal models of AD is necessary to validate their therapeutic potential. These studies should assess their ability to cross the blood-brain barrier, their pharmacokinetic and pharmacodynamic properties, and their efficacy in improving cognitive deficits and reducing AD-related pathology. Secondly, further optimization of the chemical scaffold could lead to the discovery of even more potent and selective MTDLs. Finally, a deeper understanding of the precise binding modes of these inhibitors with their target enzymes through techniques such as X-ray crystallography will be invaluable for rational drug design. The continued exploration of this compound-based MTDLs holds significant promise for the development of novel and effective therapies for Alzheimer's disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Identification of Human ABAD Inhibitors for Rescuing Aβ-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Frentizole's Impact on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, an immunosuppressive agent, has demonstrated potent antitumor activity by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. By inhibiting tubulin polymerization, this compound induces a G2/M phase cell cycle arrest and triggers apoptosis in cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols for studying its effects, and proposes a putative signaling pathway involved in its cellular activity. The information presented herein is intended to support further research and drug development efforts focused on this compound and other microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer therapeutics. This compound, a benzothiazole derivative initially developed as an immunosuppressive drug, has been repurposed as a potential antimitotic agent.[2][3] Research indicates that this compound exerts its antiproliferative effects by interfering with microtubule formation, a mechanism shared with other successful anticancer drugs that bind to tubulin.[1][3] Computational docking studies suggest that this compound binds to the colchicine site on the β-tubulin subunit, thereby inhibiting the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2]

Quantitative Data on this compound's Activity